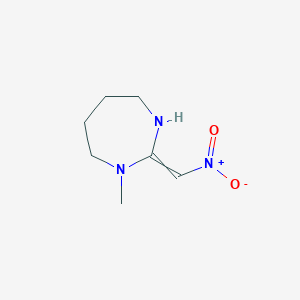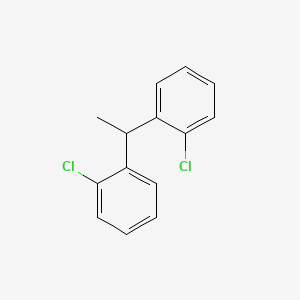
Benzene, 1,1'-ethylidenebis[chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-ethylidenebis[chloro-] is an organic compound with the molecular formula C14H14Cl2. It is also known by other names such as 1,1’-Diphenylethane and 1,1’-Ethylidenebisbenzene . This compound is characterized by its two benzene rings connected by an ethylidene bridge, with chlorine atoms attached to the benzene rings. It is used in various chemical processes and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,1’-ethylidenebis[chloro-] can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-ethylidenebis[chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-ethylidenebis[chloro-] undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction of Benzene, 1,1’-ethylidenebis[chloro-] can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, nitric acid, sulfuric acid, and Lewis acids.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Scientific Research Applications
Benzene, 1,1’-ethylidenebis[chloro-] has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-ethylidenebis[chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the chlorine atoms act as leaving groups, allowing the formation of new bonds with electrophiles. This mechanism is crucial in its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
1,1-Diphenylethane: Similar in structure but lacks the chlorine atoms.
1,1’-Ethylidenebisbenzene: Another name for the same compound.
Ethane, 1,1-diphenyl-: Similar structure but different naming convention.
Uniqueness: Benzene, 1,1’-ethylidenebis[chloro-] is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms make it more reactive in electrophilic substitution reactions compared to its non-chlorinated counterparts .
Properties
CAS No. |
55945-00-1 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1-chloro-2-[1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |
InChI Key |
HWOCJCGWXIVWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
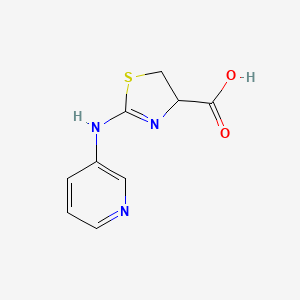

![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
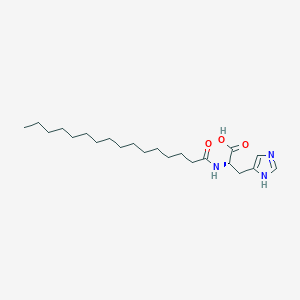
![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

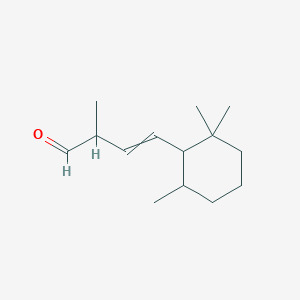
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)


